molecular formula C15H25NO5 B13043713 1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate

1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate

Cat. No.: B13043713
M. Wt: 299.36 g/mol
InChI Key: LYXMXUSRHGKNAR-UHFFFAOYSA-N
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Description

1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate is a spirocyclic compound featuring a unique 7-oxa-1-azaspiro[4.4]nonane core. The molecule contains two ester groups: a tert-butyl ester at position 1 and an ethyl ester at position 2. The spirocyclic architecture imposes conformational constraints, enhancing binding selectivity and metabolic stability compared to linear analogs.

Synthetic routes for this compound often involve photoredox catalysis or transition-metal-mediated reactions, as evidenced by protocols using fac-Ir(ppy)₃ in DMF under controlled flow rates . Characterization typically employs NMR, IR, and mass spectrometry to confirm regiochemistry and stereochemistry .

Properties

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate

InChI

InChI=1S/C15H25NO5/c1-5-20-12(17)11-8-15(6-7-19-10-15)16(9-11)13(18)21-14(2,3)4/h11H,5-10H2,1-4H3

InChI Key

LYXMXUSRHGKNAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CCOC2)N(C1)C(=O)OC(C)(C)C

Origin of Product

United States

Mechanism of Action

The mechanism of action of 1-(tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes . The exact pathways and targets depend on the context of its use, whether in chemical synthesis or biological studies .

Comparison with Similar Compounds

1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate

  • Key Difference : Replacement of tert-butyl with a benzyl group at position 1.
  • However, the tert-butyl variant offers superior steric protection against enzymatic hydrolysis .

O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate

  • Key Difference : Introduction of a second nitrogen (2,7-diaza) and a double bond in the spiro system.
  • The double bond introduces rigidity, further restricting conformational flexibility .

Piperidine- and Piperazine-Based Dicarboxylates

  • Examples :
    • 1-(tert-Butyl) 3-ethyl piperazine-1,3-dicarboxylate (56% yield, 56% purity) .
    • 1-(tert-Butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate (synthesized via electrophilic substitution) .
  • Impact : Piperazine derivatives exhibit enhanced solubility in aqueous media due to the additional nitrogen, but reduced spirocyclic rigidity compared to the target compound .

Physicochemical and Spectroscopic Properties

Boiling Points and Solubility

  • Target Compound : Expected low melting point (oil, based on analogs ) and moderate solubility in polar aprotic solvents (DMF, THF).
  • Benzyl Variant : Higher density due to aromaticity; UV absorption at 254 nm (π→π* transitions) .

NMR Data Comparison

Proton Environment Target Compound (δ, ppm) 2,7-Diaza Analog (δ, ppm) Piperazine Derivative (δ, ppm)
Tert-butyl (C(CH₃)₃) 1.40 (s, 9H) 1.38 (s, 9H) 1.42 (s, 9H)
Ethyl ester (CH₂CH₃) 1.25 (t, 3H), 4.15 (q, 2H) 1.23 (t, 3H), 4.12 (q, 2H) 1.27 (t, 3H), 4.18 (q, 2H)
Spirocyclic CH 3.70–4.00 (m) 3.80–4.20 (m) N/A (linear piperazine)

Data synthesized from .

Research Implications

The tert-butyl/ethyl dicarboxylate spirocycle offers a balance of stability and reactivity, making it a versatile intermediate for further functionalization (e.g., introducing trifluoromethyl or thiophene groups ). In contrast, diaza spirocycles may be preferable for targeting metalloenzymes, while piperazine derivatives are better suited for hydrophilic drug candidates.

Biological Activity

1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate is a synthetic compound notable for its unique spirocyclic structure, which includes a nitrogen atom within a spiro framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

The chemical formula for 1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate is C15H25NO5C_{15}H_{25}NO_5, with a molecular weight of approximately 299.37 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₅H₂₅NO₅
Molecular Weight299.37 g/mol
CAS Number2089649-28-3
AppearanceOil
Storage TemperatureRoom Temperature

Case Studies and Research Findings

Several studies have explored the pharmacological effects of similar compounds within the spirocyclic family:

Case Study: Inhibition of Enzymatic Activity
A study examining the effects of related spirocyclic compounds found that at high concentrations (50 µM), certain derivatives inhibited enzymatic activity by approximately 50%. This suggests that structural modifications can significantly impact biological efficacy and safety profiles .

Research Findings: Binding Affinity
Research has demonstrated that compounds with similar structures exhibit varying degrees of binding affinity to specific receptors. For instance, derivatives of azaspiro compounds have shown promising results in binding studies, indicating potential therapeutic roles in treating conditions like inflammation and pain management .

Comparative Analysis

To better understand the biological activity of 1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Tert-butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan}C₁₄H₂₆N₂O₃Contains an additional nitrogen atom
Tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octaneC₁₃H₂₃N₂O₃Hydroxyl group enhances solubility
Tert-butyl 9-amino-3-azaspiro[5.5]undecaneC₁₄H₂₆N₂O₂Incorporates an amino group

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